2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylacetamide
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Overview
Description
2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylacetamide is an organic compound with the molecular formula C12H16ClNO3 It is characterized by the presence of a chloro group, a dimethoxyphenyl group, and a methylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylacetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and methylamine.
Formation of Intermediate: The 3,4-dimethoxybenzaldehyde undergoes a condensation reaction with methylamine to form an intermediate Schiff base.
Chlorination: The intermediate is then chlorinated using thionyl chloride (SOCl2) to introduce the chloro group.
Acetylation: Finally, the chlorinated intermediate is acetylated using acetic anhydride to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Continuous Flow Reactors: Employing continuous flow reactors for large-scale production, ensuring consistent quality and yield.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the compound to its corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylacetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylacetamide involves:
Molecular Targets: The compound interacts with specific enzymes and receptors, modulating their activity.
Pathways Involved: It may inhibit or activate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Binding Affinity: The presence of the chloro and dimethoxyphenyl groups enhances its binding affinity to target proteins, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(3,4-dimethoxyphenyl)acetamide
- 2-chloro-N-(2,4-dimethoxyphenyl)acetamide
- 2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide
Uniqueness
- Structural Differences : The presence of the methyl group in 2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylacetamide distinguishes it from other similar compounds.
- Biological Activity : The unique combination of functional groups in this compound may result in distinct biological activities and pharmacological profiles.
- Chemical Reactivity : The specific arrangement of substituents influences its reactivity and the types of chemical reactions it can undergo.
Properties
IUPAC Name |
2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3/c1-14(12(15)7-13)8-9-4-5-10(16-2)11(6-9)17-3/h4-6H,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWIAWRSUYRDGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=C(C=C1)OC)OC)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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